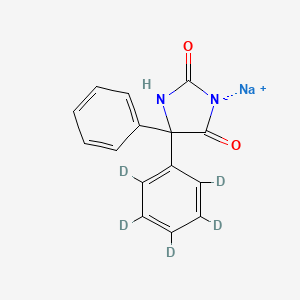
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a phenyl group and a deuterated phenyl group, which is a phenyl ring where the hydrogen atoms are replaced with deuterium. The monosodium salt form indicates that the compound is in its ionic state, with sodium acting as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt typically involves the reaction of 2,4-imidazolidinedione with phenyl-d5 and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the monosodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and phenyl-d5 groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinedione derivatives with different functional groups, which can be further utilized in research and industrial applications.
科学的研究の応用
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological research due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmacological studies.
類似化合物との比較
Similar Compounds
2,4-Imidazolidinedione, 5-(4-hydroxyphenyl)-5-phenyl-: This compound has a hydroxyl group on the phenyl ring, which can influence its reactivity and applications.
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-: The non-sodium salt form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is unique due to the presence of the deuterated phenyl group and the monosodium salt form. These features can enhance its stability, solubility, and reactivity, making it suitable for specific research and industrial applications.
特性
CAS番号 |
77737-08-7 |
|---|---|
分子式 |
C15H11N2NaO2 |
分子量 |
279.28 g/mol |
IUPAC名 |
sodium;5-(2,3,4,5,6-pentadeuteriophenyl)-5-phenylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1/i1D,3D,4D,7D,8D; |
InChIキー |
FJPYVLNWWICYDW-VTEWAWCOSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3)[2H])[2H].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















